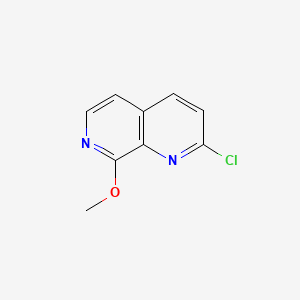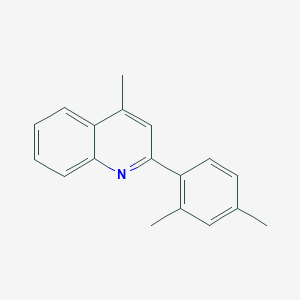![molecular formula C8H14O B14781625 (1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)
(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol is a bicyclic alcohol compound with the molecular formula C8H14O. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which includes a three-membered ring fused to a six-membered ring. The presence of two methyl groups at the 6-position and a hydroxyl group at the 3-position further defines its chemical identity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular cyclization of a precursor containing a suitable leaving group and a nucleophile. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are crucial in achieving efficient production.
化学反応の分析
Types of Reactions
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound can be used as a model compound to study enzyme-catalyzed reactions involving bicyclic structures. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with unique mechanisms of action.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of (1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The bicyclic structure may also play a role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Bicyclo[3.1.0]hexane: Lacks the hydroxyl group and methyl substituents.
6,6-Dimethylbicyclo[3.1.0]hexane: Similar structure but without the hydroxyl group.
Bicyclo[3.1.0]hexan-3-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol is unique due to the presence of both the hydroxyl group and the two methyl groups at the 6-position. This combination of functional groups and the bicyclic structure gives it distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C8H14O |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-3-5(9)4-7(6)8/h5-7,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
HUADUHNYPJBEBQ-RNFRBKRXSA-N |
異性体SMILES |
CC1([C@H]2[C@H]1CC(C2)O)C |
正規SMILES |
CC1(C2C1CC(C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


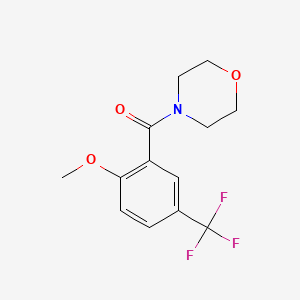
![tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate](/img/structure/B14781553.png)
![7-{[2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino}-1,3-dihydro-2,1-benzoxaborol-1-ol](/img/structure/B14781555.png)

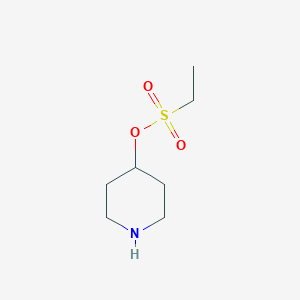
![5-benzoyloxy-4-[3-oxo-4-(3-(trifluoromethyl)phenoxy)-1-butenyl]-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14781580.png)
![7-[3-hydroxy-2-[(3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B14781582.png)
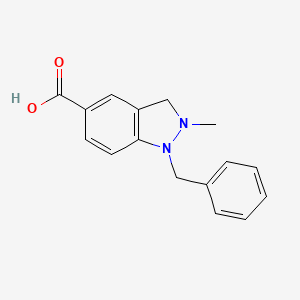
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14781587.png)
![7-hydroxy-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14781597.png)
![4-[Ethoxycarbonyl-(4-oxo-piperidin-1-yl)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B14781599.png)
